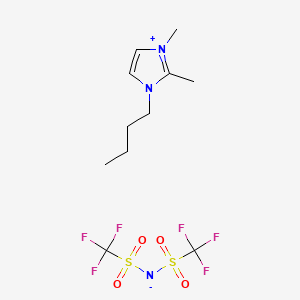

1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

描述

Historical Development and Context

The development of 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide emerged from advancements in ionic liquid chemistry during the late 20th century. Early work on imidazolium-based ionic liquids, such as 1-ethyl-3-methylimidazolium chloride-aluminum chloride systems, laid the groundwork for synthesizing stable, room-temperature ionic liquids (RTILs) with tunable properties. The incorporation of the bis(trifluoromethanesulfonyl)imide anion ([NTf₂]⁻) marked a pivotal shift toward hydrophobicity and electrochemical stability, enabling applications in energy storage and materials science. This compound’s synthesis reflects broader trends in optimizing ionic liquids for high-temperature stability and low viscosity, addressing limitations of earlier hydrophilic systems.

Nomenclature, Abbreviations, and Chemical Identity

The compound is systematically named 3-butyl-1,2-dimethyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)imide , with the following identifiers:

| Property | Value |

|---|---|

| CAS RN | 350493-08-2 |

| Molecular Formula | C₁₁H₁₇F₆N₃O₄S₂ |

| Molecular Weight | 433.38 g/mol |

| IUPAC Name | 3-Butyl-1,2-dimethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide |

| Common Synonyms | [BMMIm][NTf₂], [C₄dmim][TFSI], 1-n-butyl-2,3-dimethylimidazolium bistrifluoromethylsulfonylamide |

The cation features a butyl chain at the N1 position and methyl groups at C2 and C3, while the anion consists of two trifluoromethanesulfonyl groups linked to a central nitrogen.

Classification within Ionic Liquids Family

This compound belongs to the aprotic, hydrophobic ionic liquids subclass, characterized by:

- Cation Type : 1,2,3-trisubstituted imidazolium, which reduces hydrogen-bonding interactions compared to unsubstituted analogs.

- Anion Type : Bis(trifluoromethanesulfonyl)imide, known for its delocalized charge and weak coordination, enhancing ionic conductivity.

- Physical State : Liquid at room temperature (melting point: -44°C), with a density of 1.43 g/cm³ and viscosity of 98 cP at 25°C.

Its classification emphasizes its role in non-aqueous electrochemical systems, where minimal water interference is critical.

Significance in Academic Research and Applications

This ionic liquid has garnered attention for its:

- High Ionic Conductivity : 1.96 mS/cm at 25°C, making it suitable for electrolytes in fluoride-ion batteries and supercapacitors.

- Thermal Stability : Decomposition temperatures exceeding 400°C enable use in high-temperature fuel cells.

- Hydrophobicity : Water insolubility (<500 ppm) prevents hydrolysis in moisture-sensitive applications.

These properties underscore its versatility in bridging academic research and industrial innovation, particularly in sustainable energy technologies.

属性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-butyl-2,3-dimethylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.C2F6NO4S2/c1-4-5-6-11-8-7-10(3)9(11)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8H,4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCKRVYTJPMHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047930 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350493-08-2 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of the Imidazolium Halide Precursor

The initial step in the preparation is the synthesis of 1-butyl-2,3-dimethylimidazolium halide, typically the bromide or chloride salt. This is achieved by alkylation of 1,2-dimethylimidazole with 1-bromobutane or 1-chlorobutane under controlled conditions.

-

- Slowly add 1-bromobutane (or 1-chlorobutane) to 1,2-dimethylimidazole under nitrogen atmosphere with stirring at temperatures around 40–45 °C.

- The reaction mixture often exhibits an exotherm, reaching temperatures up to 75 °C.

- After completion (typically 24 hours), the product precipitates or remains as a viscous liquid.

- The crude product is washed with diethyl ether to remove unreacted starting materials and by-products, yielding the imidazolium halide salt as a white solid or viscous liquid.

- Purification may include dissolution in water, activated charcoal treatment, filtration, and solvent removal under reduced pressure.

Yields : High yields are reported, typically around 90–95% for the halide salt formation.

Example :

For 1-butyl-2,3-dimethylimidazolium bromide, 1,2-dimethylimidazole (14.48 g, 0.15 mol) reacted with bromobutane (22.70 g, 0.17 mol) at 45 °C for 24 h yielded 33.55 g (0.14 mol, 95%) of the bromide salt after ether washing.

Anion Exchange to Bis(trifluoromethanesulfonyl)imide Salt

The key step to obtain the target ionic liquid is the metathesis reaction between the imidazolium halide and lithium bis(trifluoromethanesulfonyl)imide.

-

- Dissolve the imidazolium halide salt in water.

- Separately dissolve lithium bis(trifluoromethanesulfonyl)imide in water.

- Add the lithium salt solution dropwise to the imidazolium halide solution with stirring over approximately 20 minutes.

- Allow the mixture to stand, during which phase separation occurs, producing two layers. The lower organic layer contains the desired ionic liquid.

- Extract the lower layer with dichloromethane multiple times to isolate the ionic liquid.

- Wash the organic phase extensively with water to remove residual lithium halide salts.

- Dry the organic phase over anhydrous magnesium sulfate and filter.

- Remove volatiles under reduced pressure and dry the residual viscous liquid under vacuum at elevated temperature (e.g., 80 °C) for several hours to obtain the pure ionic liquid.

Yields : The process typically yields 70–85% of the pure ionic liquid.

Example :

Using 16.8 g (89.4 mmol) of 1-butyl-2,3-dimethylimidazolium chloride and 27.5 g (95.8 mmol) of lithium bis(trifluoromethanesulfonyl)imide, the reaction afforded 32.0 g (73.7 mmol, 82%) of 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide as a colorless viscous liquid after drying.

Summary Table of Preparation Steps

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Alkylation | 1,2-Dimethylimidazole + 1-Bromobutane, 40–45 °C, N2, 24 h | Formation of 1-butyl-2,3-dimethylimidazolium bromide | 90–95 | Exothermic reaction; ether washing for purification |

| 2. Anion Exchange | Imidazolium bromide + Li[NTf2] in water, dropwise addition, stirring, phase separation | Metathesis to replace Br⁻ with bis(trifluoromethanesulfonyl)imide anion | 70–85 | Extraction with dichloromethane, multiple water washes, drying under vacuum |

化学反应分析

1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications.

Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and material science.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Electrochemical Applications

Electrolytes in Energy Storage Systems

- BMMIm NTf2 is widely used as an electrolyte in lithium-ion and sodium-ion batteries. Its high ionic conductivity (approximately 1.96 mS/cm at 25 °C) and electrochemical stability (withstanding voltages up to 4.6 V) make it ideal for enhancing battery performance .

- Research indicates that the incorporation of BMMIm NTf2 into battery systems improves charge/discharge efficiency and cycle stability, which is crucial for the development of next-generation energy storage devices .

Dye-Sensitized Solar Cells

- The compound has also been employed in dye-sensitized solar cells (DSSCs). Its properties facilitate better charge transport and reduce recombination losses, leading to higher overall efficiencies in solar energy conversion .

Catalysis

Green Chemistry

- BMMIm NTf2 serves as a solvent and catalyst for various organic reactions, promoting greener synthesis methods. Its ability to dissolve a wide range of organic compounds allows for efficient catalytic processes without the need for traditional solvents that may be harmful to the environment .

- Studies have demonstrated its effectiveness in catalyzing reactions such as Michael additions and Friedel-Crafts alkylation, showcasing its versatility in organic synthesis .

Material Science

Synthesis of Conducting Polymers

- The ionic liquid is utilized as a medium for synthesizing conducting polymers. The unique solvation properties of BMMIm NTf2 enable the formation of high-quality polymer films with enhanced electrical conductivity .

- Furthermore, it has been explored for creating intercalation materials used in supercapacitors, where it aids in achieving higher energy densities due to its ionic characteristics .

Surface Chemistry

Voltammetry Studies

- BMMIm NTf2 is applied in voltammetry as a supporting electrolyte due to its stable electrochemical window and low volatility. This property allows for more accurate measurements in electrochemical experiments .

- Its use in surface tension measurements has also been documented, providing insights into the interactions between ionic liquids and various substrates .

Case Studies

作用机制

The mechanism of action of 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is primarily based on its ionic nature. The imidazolium cation and bis(trifluoromethanesulfonyl)imide anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate processes such as catalysis, solvation, and ion transport .

相似化合物的比较

Comparison with Similar Ionic Liquids

Structural Variations and Physical State

The substitution pattern on the imidazolium cation and choice of anion significantly influence IL properties. Key structural analogs include:

| Compound Name (Abbreviation) | Cation Structure | Anion | State at r.t. |

|---|---|---|---|

| [BMMIm][NTf₂] | 1-butyl-2,3-dimethylimidazolium | [NTf₂]⁻ | Liquid |

| [Bmim][NTf₂] | 1-butyl-3-methylimidazolium | [NTf₂]⁻ | Liquid |

| [Bdmim][PF₆] | 1-butyl-2,3-dimethylimidazolium | [PF₆]⁻ | Solid |

| [Bmim][PF₆] | 1-butyl-3-methylimidazolium | [PF₆]⁻ | Liquid |

| [C₄mmim][NTf₂] | 1-butyl-2,3-dimethylimidazolium | [NTf₂]⁻ | Liquid |

| [EM₂Im][NTf₂] | 1-ethyl-2,3-dimethylimidazolium | [NTf₂]⁻ | Liquid |

Key Observations :

- Methylation at the 2-position of the imidazolium ring ([BMMIm]⁺ vs. [Bmim]⁺) reduces hydrogen bond acidity by ~40%, as the 2-H is replaced with a methyl group .

- The [NTf₂]⁻ anion generally lowers melting points compared to [PF₆]⁻ or [BF₄]⁻, enabling liquid states even with bulky cations (e.g., [Bdmim][NTf₂] vs. [Bdmim][PF₆]) .

Thermophysical Properties

Phase Behavior and Thermal Stability

- Cloud Point (TCP) in Polymer Solutions : [BMMIm][NTf₂] exhibits TCP values of 136–176°C when mixed with poly(benzyl methacrylate) derivatives, higher than [C₈mim][NTf₂] (162–242°C) due to reduced cation-polymer interactions .

- Viscosity : At 298 K, [BMMIm][NTf₂] has a viscosity of ~70 mPa·s, lower than [Bmim][PF₆] (~200 mPa·s) but higher than [C₄mim][NTf₂] (~50 mPa·s) .

- Thermal Decomposition : [BMMIm][NTf₂] decomposes above 400°C, comparable to other [NTf₂]⁻-based ILs but superior to [PF₆]⁻ or [BF₄]⁻ analogs .

Hydrogen Bonding and Solvation

- LSER Analysis : The hydrogen bond basicity of [BMMIm][NTf₂] is weaker than [dca]⁻ but similar to [PF₆]⁻. Dominant solvation forces are dipole/polarization interactions (70% contribution) .

- Gas Solubility : CO₂ solubility in [BMMIm][NTf₂] is ~0.15 mol/kg at 298 K, lower than in [Bmim][NTf₂] (~0.22 mol/kg) due to reduced free volume from cation methylation .

Electrochemical and Catalytic Performance

- Electrochemical Reduction: In VO₂ metallization, [EM₂Im][NTf₂] (structurally similar to [BMMIm][NTf₂]) requires less negative potentials (-1.8 V) than [EIm][NTf₂] (-2.2 V) due to lower cation acidity, minimizing side reactions .

- Catalytic Solvent Effects: Using [BMMIm][NTf₂] as a solvent in Pd-catalyzed alkyne hydration reduces acetophenone formation by 20% compared to organic solvents, though alkyne polymerization increases slightly (selectivity drops by ~5%) .

Toxicity and Environmental Impact

[BMMIm][NTf₂] shows moderate toxicity in binary mixtures with dichlorvos (LC₅₀ = 12 mg/L for Daphnia magna), less toxic than [C₆py][NTf₂] (LC₅₀ = 8 mg/L) but more so than [Bmim]Cl (LC₅₀ = 18 mg/L) .

生物活性

1-Butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide, commonly referred to as [BMMIM][NTf2], is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and materials science. This article delves into the biological activity of [BMMIM][NTf2], highlighting its interactions with biological systems, catalytic properties, and potential applications.

- Chemical Formula : C11H17F6N3O4S2

- Molecular Weight : 433.39 g/mol

- Density : 1.42 g/cm³

- Viscosity : 98.0 cP at 25 °C

- Melting Point : -44 °C

- Electrical Conductivity : 1.96 mS/cm at 25 °C

Cytotoxicity Studies

Research has indicated that [BMMIM][NTf2] exhibits varying levels of cytotoxicity depending on the concentration and exposure time. A study by Singh et al. (2018) demonstrated a synergistic effect when [BMMIM][NTf2] was combined with titanium oxide, enhancing the redox behavior of flunarizine in solubilized media. The findings suggested that the ionic liquid could modify the solubility and bioavailability of certain drugs, potentially impacting their therapeutic efficacy .

Enzymatic Activity

The ionic liquid has been investigated for its influence on enzymatic reactions. It has been shown to stabilize certain enzymes while affecting their activity. For instance, [BMMIM][NTf2] can enhance the hydrolysis rates of specific substrates by modulating hydrogen-bonding interactions within enzymatic environments . This property is particularly valuable in biocatalysis, where ionic liquids can serve as solvents or co-solvents.

Catalytic Activity in Biomass Conversion

[BMMIM][NTf2] has been studied for its catalytic properties in biomass conversion processes. It has been reported to facilitate the production of levoglucosenone from cellulose through dehydration reactions, which are critical for biofuel production . The ionic liquid's ability to dissolve cellulose and enhance reaction rates makes it a promising candidate for sustainable biomass processing.

Case Study 1: Hydrolysis Reaction Rates

In a study examining hydrolysis reaction rates using binary ionic liquid mixtures, [BMMIM][NTf2] demonstrated significant effects on reaction kinetics. The research highlighted how tuning hydrogen-bonding interactions could control the rates of hydrolysis reactions, showcasing the potential for optimizing reaction conditions in industrial applications .

Case Study 2: Drug Delivery Systems

The application of [BMMIM][NTf2] in drug delivery systems has also been explored. Its ability to solubilize various pharmaceutical compounds while maintaining stability under physiological conditions presents opportunities for developing advanced drug delivery vehicles .

Summary of Findings

常见问题

Q. What are the recommended methods for characterizing the purity of 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide in synthetic chemistry research?

To assess purity, use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and proton/carbon nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity . Karl-Fischer titration is critical for quantifying residual water content (<0.5%), as moisture can alter ionic conductivity and reactivity . Mass spectrometry (MS) further validates molecular weight (433.39 g/mol) and anion-cation pairing .

Q. How should researchers handle and store this compound to maintain stability?

Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. Maintain temperatures below +30°C in a dry, ventilated environment . Use glass or HDPE containers to avoid leaching; metal containers may corrode due to the bis(trifluoromethanesulfonyl)imide anion’s reactivity .

Q. What spectroscopic techniques are most effective for structural confirmation of this ionic liquid?

- ¹H/¹³C NMR : Identify substituents on the imidazolium ring (e.g., butyl, methyl groups) and confirm cation-anion pairing .

- FTIR : Detect characteristic peaks for C-F bonds (1100–1300 cm⁻¹) and sulfonyl groups (1350–1450 cm⁻¹) .

- ESI-MS : Validate the molecular ion ([C₁₁H₁₇N₃]⁺ and [NTf₂]⁻) and rule out byproducts .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., density, melting point) across studies?

Discrepancies may arise from batch-specific impurities (e.g., halide residues) or measurement conditions. To resolve:

- Use differential scanning calorimetry (DSC) to determine melting points under controlled heating rates .

- Measure density via oscillating U-tube densitometry at standardized temperatures (e.g., 20°C) .

- Compare results against high-purity reference samples (≥99%) and report synthesis protocols (e.g., anion-exchange efficiency) .

Q. What strategies are effective in designing electrochemical experiments using this ionic liquid to ensure accurate ionic conductivity measurements?

- Pre-dry the ionic liquid at 60°C under vacuum (≤0.1 mbar) for 48 hours to minimize water interference .

- Use impedance spectroscopy with platinum electrodes in a frequency range of 1 Hz–1 MHz to measure conductivity.

- Account for viscosity-temperature dependence using a viscometer or molecular dynamics simulations, as high viscosity (e.g., >200 cP at 25°C) can limit ion mobility .

Q. How does the substitution pattern (2,3-dimethyl vs. 3-methyl) on the imidazolium ring influence physicochemical properties?

The 2,3-dimethyl substitution increases steric hindrance, reducing cation-anion interaction strength compared to 3-methyl analogues. This results in:

- Lower melting points (e.g., 97°C for [BMMIm][NTf₂] vs. -4°C for [BMIM][NTf₂]) due to disrupted crystal lattice formation .

- Enhanced hydrophobicity , making it suitable for non-aqueous electrochemical systems (e.g., lithium-ion batteries) .

- Reduced viscosity compared to bulkier substituents, improving ionic mobility in solvents .

Q. What methodologies are recommended for analyzing thermal decomposition mechanisms of this compound?

- Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to identify decomposition onset temperatures (>300°C typical for NTf₂-based ILs) .

- Gas chromatography-mass spectrometry (GC-MS) coupled with TGA to detect volatile decomposition products (e.g., HF, SO₂) .

- Computational studies (DFT or MD simulations) to model degradation pathways and predict stability under operational conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。